molecular formula C19H18ClNO4 B13132362 1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione CAS No. 88605-07-6

1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione

Cat. No.: B13132362
CAS No.: 88605-07-6
M. Wt: 359.8 g/mol
InChI Key: ODFONTPZVMYNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common approach is the functionalization of anthracene derivatives through electrophilic substitution reactions. The process may include:

    Nitration: Introduction of a nitro group to the anthracene core.

    Reduction: Conversion of the nitro group to an amino group.

    Halogenation: Introduction of a chloro substituent.

    Hydroxylation: Addition of a hydroxy group.

    Etherification: Attachment of the pentyloxy side chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques (crystallization, chromatography) are essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Formation of reduced anthracene derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions at the amino, chloro, or hydroxy positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-chlorosuccinimide), nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe or dye in biological imaging.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways. In medicinal applications, it may inhibit specific enzymes or proteins involved in cancer cell proliferation. The compound’s unique structure allows it to bind to target sites, disrupting normal cellular functions and inducing apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-7-chloro-4-hydroxy-2-(phenoxy)anthracene-9,10-dione
  • 1-Amino-7-chloro-4-hydroxy-2-(2-phenylethoxy)anthracene-9,10-dione

Comparison

Compared to similar compounds, 1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione exhibits unique properties due to the presence of the pentyloxy side chain. This structural variation can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

88605-07-6

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

1-amino-7-chloro-4-hydroxy-2-pentoxyanthracene-9,10-dione

InChI

InChI=1S/C19H18ClNO4/c1-2-3-4-7-25-14-9-13(22)15-16(17(14)21)19(24)12-8-10(20)5-6-11(12)18(15)23/h5-6,8-9,22H,2-4,7,21H2,1H3

InChI Key

ODFONTPZVMYNHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.